molecular formula C14H18N2O4 B184706 4,5-Di-morpholin-4-yl-[1,2]benzoquinone CAS No. 4608-10-0

4,5-Di-morpholin-4-yl-[1,2]benzoquinone

Cat. No. B184706
CAS RN: 4608-10-0
M. Wt: 278.3 g/mol
InChI Key: CBOGDPVZDITNCU-UHFFFAOYSA-N
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Description

“4,5-Di-morpholin-4-yl-[1,2]benzoquinone” is a chemical compound with the molecular formula C14H18N2O4 . It is also known by its CAS number 4608-10-0.


Molecular Structure Analysis

The molecular structure of “4,5-Di-morpholin-4-yl-[1,2]benzoquinone” consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 278.3 g/mol.

properties

IUPAC Name

4,5-dimorpholin-4-ylcyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-13-9-11(15-1-5-19-6-2-15)12(10-14(13)18)16-3-7-20-8-4-16/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOGDPVZDITNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C(=O)C=C2N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291645
Record name 4,5-Di-morpholin-4-yl-[1,2]benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Di-morpholin-4-yl-[1,2]benzoquinone

CAS RN

4608-10-0
Record name NSC76964
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Di-morpholin-4-yl-[1,2]benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrocatechol (99.0 g; 0.9 mole) was dissolved in methanol (2.5 l), then morpholine (360 ml; 4.1 mole) and cupric acetate (9.0 g) were added. Air was bubbled through the reaction solution for about 9 hours. The mixture was cooled and filtered; the solid was washed with methanol (1.5 l) and air dried. The yield was 150.3 g (60%).
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cupric acetate
Quantity
9 g
Type
reactant
Reaction Step Two

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